molecular formula C11H7Cl2NO2S B1364887 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid CAS No. 898390-41-5

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid

Cat. No. B1364887
CAS RN: 898390-41-5
M. Wt: 288.1 g/mol
InChI Key: UGYDHONIIMDNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H7Cl2NO2S . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds like 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid , have been recognized for their antimicrobial properties. They are particularly effective against a range of bacterial and fungal strains. For instance, certain thiazole compounds have shown significant activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae .

Anticancer Properties

Thiazoles are also known for their potential in cancer treatment. Some thiazole derivatives have been tested against cancer cell lines, such as the human breast adenocarcinoma cell line (MCF7), and have shown promising results in comparison to standard drugs like 5-fluorouracil . The presence of the dichlorophenyl group in the thiazole ring could contribute to the compound’s efficacy in this application.

Antioxidant Effects

The antioxidant properties of thiazole derivatives are noteworthy. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Synthesized thiazole compounds have demonstrated potent antioxidant activity, which is crucial in preventing various diseases and in the field of anti-aging research .

Anti-Inflammatory Uses

Thiazole derivatives exhibit anti-inflammatory effects, which can be harnessed in the development of new anti-inflammatory drugs. The structural features of thiazole compounds, including the acetic acid moiety, play a significant role in modulating inflammatory responses .

Neuroprotective Applications

Thiazole compounds have shown potential in neuroprotection, particularly in the regulation of central inflammation. This is essential for controlling brain inflammation processes, which are implicated in neurodegenerative diseases .

Agricultural Chemicals

In the agricultural sector, thiazole derivatives serve as active ingredients in various agrochemicals. Their properties can be utilized in the development of new pesticides and herbicides, offering an alternative to traditional chemicals with potentially less environmental impact .

Industrial Applications

Thiazole compounds are used in industrial applications such as rubber vulcanization, which is critical for enhancing the durability and elasticity of rubber products. Additionally, they are employed in the synthesis of dyes, pigments, and chromophores, contributing to the manufacturing of a wide range of colored materials .

Photographic Sensitizers

The unique properties of thiazole derivatives make them suitable as photographic sensitizers. They play a role in improving the sensitivity of photographic films to light, which is pivotal in capturing high-quality images .

Future Directions

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid” and its derivatives could be potential targets for future research in medicinal chemistry.

properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYDHONIIMDNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398606
Record name [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid

CAS RN

898390-41-5
Record name [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.